molecular formula C8H6BrF3O2 B15203284 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B15203284
M. Wt: 271.03 g/mol
InChI Key: SXNSRNDLSVHTHM-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is a chemical compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 2-bromo-6-hydroxyphenol with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the trifluoroethoxy group. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Reduced phenolic derivatives.

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The phenol group can undergo redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    2-Bromophenol: Lacks the trifluoroethoxy group, resulting in different chemical properties.

    4-(2,2,2-Trifluoroethoxy)phenol: Similar trifluoroethoxy group but different position of the bromine atom.

Uniqueness

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

2-bromo-6-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

SXNSRNDLSVHTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OCC(F)(F)F

Origin of Product

United States

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